Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway leads to a reduction in these symptoms .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the COX enzymes and subsequently reducing the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from the preparation of the benzothiazole core. Common synthetic pathways include:
Diazo-Coupling Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with thiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, such as piperidine, to form benzothiazole derivatives.
Biginelli Reaction: This is a multicomponent reaction involving the condensation of urea, aldehydes, and β-keto esters to form benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides .
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides .
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the benzothiazole core with the nitro and piperazine groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-18(17-20-13-3-1-2-4-15(13)28-17)22-7-9-23(10-8-22)19-21-14-6-5-12(24(26)27)11-16(14)29-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSFJBQTAZYNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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